InChI=1S/C12H14N2O4S/c1-13-19(17,18)7-8-2-3-11-10(4-8)9(6-14-11)5-12(15)16/h2-4,6,13-14H,5,7H2,1H3,(H,15,16)
. The Canonical SMILES string is CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CC(=O)O
. Sumatriptan was developed by GlaxoSmithKline and is part of a class of medications known as triptans. These compounds are specifically designed to target serotonin receptors in the brain, providing relief from acute migraine attacks. The chemical structure of Sumatriptan includes a sulfonamide group, which contributes to its pharmacological properties.
The synthesis of GR 49336 involves several key steps. One common method begins with the reaction of 5-hydroxytryptamine (serotonin) derivatives with appropriate acylating agents to form the sulfonamide moiety. The following outlines a typical synthetic route:
Specific parameters such as temperature, solvent choice, and reaction times can significantly influence yield and purity, typically yielding around 50-70% depending on the specific conditions used.
The molecular formula for GR 49336 is C_14H_21N_3O_2S, with a molecular weight of approximately 295.4 g/mol. The structure features:
X-ray crystallography studies have shown that GR 49336 exhibits a planar geometry, which is essential for its interaction with biological targets.
GR 49336 participates in various chemical reactions, primarily involving its functional groups:
These reactions underline the compound's pharmacodynamics and pharmacokinetics.
The mechanism of action for GR 49336 involves selective agonism at serotonin receptors:
This dual action contributes significantly to its efficacy in treating acute migraine episodes.
GR 49336 exhibits several relevant physical and chemical properties:
These properties are crucial for its formulation into effective dosage forms such as tablets or injections.
The primary application of GR 49336 is in the treatment of migraine and cluster headaches. Its specific applications include:
CAS No.: 4208-67-7
CAS No.: 571-72-2
CAS No.:
CAS No.: 1482467-37-7
CAS No.: 85252-29-5